1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-fluorophenyl)urea
Description
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-fluorophenyl)urea is a synthetic organic compound that features a benzodioxole moiety and a fluorophenyl group
Properties
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-10(11-5-6-14-15(7-11)22-9-21-14)18-16(20)19-13-4-2-3-12(17)8-13/h2-8,10H,9H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQLIBBGKCWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824036 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-fluorophenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-benzodioxole and 3-fluoroaniline.
Formation of Intermediate: The benzodioxole is first alkylated with an appropriate alkylating agent to form 1-(1,3-benzodioxol-5-yl)ethyl intermediate.
Urea Formation: The intermediate is then reacted with 3-fluoroaniline in the presence of a urea-forming reagent, such as phosgene or triphosgene, to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is also investigated for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-fluorophenyl)urea can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)urea: This compound has a similar structure but with a chlorine atom instead of fluorine. The presence of chlorine can affect the compound’s reactivity and biological activity.
1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)urea: The bromine atom in this compound can lead to different chemical and biological properties compared to the fluorine-containing compound.
1-(1,3-Benzodioxol-5-yl)-3-(3-methylphenyl)urea: The methyl group in this compound can influence its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its biological activity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
